Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl ester at position 2 and a 3,4-dimethoxybenzamido substituent at position 2. The benzo[b]thiophene core provides a rigid aromatic scaffold, while the substituents modulate electronic, steric, and solubility properties, influencing reactivity and applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-13-9-8-11(10-14(13)24-2)18(21)20-16-12-6-4-5-7-15(12)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLICHQCEGHICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions One common method includes the initial formation of the benzo[b]thiophene core through a cyclization reactionThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammation .
Comparison with Similar Compounds
Substituent Variations at Position 3
The nature of the substituent at position 3 significantly impacts the compound’s physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dimethoxybenzamido group in the target compound is electron-rich due to methoxy substituents, enhancing resonance stabilization compared to electron-withdrawing groups like chloro or sulfamoyl .
- Hydrogen Bonding : The hydroxy analog may exhibit stronger intermolecular hydrogen bonding, affecting solubility and crystallization behavior.
- Steric Effects : Bulky substituents like the tert-butyl group in reduce reactivity at the ester moiety compared to the methyl ester in the target compound.
Physicochemical and Spectral Properties
- Melting Points : The tert-butyl analog has a higher melting point (121–123°C) than the hydroxy derivative (107–108°C), likely due to increased hydrophobic interactions.
- IR Spectroscopy : Ester carbonyl stretches (~1713 cm⁻¹) are consistent across analogs , while sulfamoyl or amido groups introduce additional peaks (e.g., N–H stretches).
- Chromatographic Behavior : Compounds like 3a and 4a in exhibit distinct Rf values (0.5 vs. 0.9) during silica gel chromatography, reflecting polarity differences due to bromo and dimethoxyphenyl substituents .
Biological Activity
Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 345.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through various mechanisms:
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GPR17 Antagonism : Recent studies have identified this compound as a selective antagonist of GPR17, a G protein-coupled receptor implicated in neuroinflammatory processes and neurodegenerative diseases. The antagonism of GPR17 can lead to reduced inflammation and protection against neuronal cell death1.
- Antioxidant Activity : The presence of methoxy groups in the structure enhances its electron-donating capacity, which may contribute to its antioxidant properties. This activity is crucial for mitigating oxidative stress in various biological systems.
- Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Cell Line | IC50 (µM) | Mechanism Observed |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 | 20 | Inhibition of NO production |
| Antioxidant Activity | DPPH Assay | 30 | Scavenging free radicals |
Case Studies
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Neuroprotection in Animal Models : In a murine model of neuroinflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in significant reductions in pro-inflammatory cytokines (IL-1β, TNF-α), indicating its potential for neuroprotective applications1.
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Cancer Cell Line Study : A study involving breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation). This suggests a promising avenue for further exploration in cancer therapeutics1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
